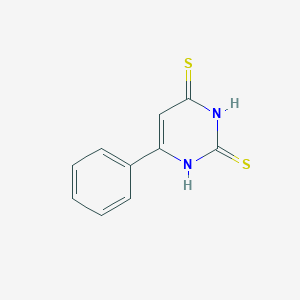

6-phenyl-1H-pyrimidine-2,4-dithione

Description

Structure

3D Structure

Properties

CAS No. |

64247-58-1 |

|---|---|

Molecular Formula |

C10H8N2S2 |

Molecular Weight |

220.3g/mol |

IUPAC Name |

6-phenyl-1H-pyrimidine-2,4-dithione |

InChI |

InChI=1S/C10H8N2S2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |

InChI Key |

VBZZPISRUWBGKZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=S)NC(=S)N2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=S)NC(=S)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 6-Phenyl-1H-pyrimidine-2,4-dithione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-phenyl-1H-pyrimidine-2,4-dithione and its derivatives. Due to the limited availability of comprehensive spectral data for the exact parent compound, this guide leverages data from closely related 6-phenylpyrimidine-thione analogues to provide a robust framework for spectroscopic characterization. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through the cyclocondensation of a β-ketoester with thiourea. A representative synthetic protocol is outlined below.

General Experimental Protocol for Synthesis

A mixture of a β-ketoester (e.g., ethyl benzoylacetate), thiourea, and a base such as sodium ethoxide in a suitable solvent like absolute ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with an acid like hydrochloric acid. The resulting solid is then filtered, washed with water, and recrystallized from an appropriate solvent to yield the purified this compound derivative.

Caption: Synthetic workflow for this compound derivatives.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound derivatives is accomplished through a combination of spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule.

Experimental Protocol: The FT-IR spectrum is recorded using a spectrophotometer, typically in the range of 4000-400 cm⁻¹. The solid sample is prepared as a KBr pellet.

Expected Characteristic Peaks:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400 - 3100 | Broad peak, indicating hydrogen bonding |

| C-H stretch (aromatic) | 3100 - 3000 | Sharp peaks |

| C=S stretch | 1250 - 1020 | Strong absorption |

| C=C stretch (aromatic) | 1600 - 1450 | Multiple sharp peaks |

| C-N stretch | 1350 - 1250 | Characteristic absorption |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal for determining the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm).

¹H NMR Spectral Data of a Representative 4,6-diphenylpyrimidine-2(1H)-thione Derivative:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H | ~7.0 - 7.2 | Singlet |

| Phenyl-H | ~7.3 - 8.0 | Multiplet |

| N-H | ~13.0 - 14.0 | Broad Singlet |

¹³C NMR Spectral Data of a Representative 4,6-diphenylpyrimidine-2(1H)-thione Derivative:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=S | ~175 - 185 |

| Aromatic C-H | ~125 - 135 |

| Aromatic C (quaternary) | ~135 - 150 |

| Pyrimidine C-H | ~110 - 120 |

| Pyrimidine C (quaternary) | ~160 - 170 |

Mass Spectrometry

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data is reported as a mass-to-charge ratio (m/z).

Expected Data: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the specific this compound derivative, along with characteristic fragmentation peaks.

Spectroscopic Analysis Workflow

The general workflow for the complete spectroscopic analysis of a synthesized this compound derivative is depicted below.

Caption: General workflow for spectroscopic analysis.

Conclusion

An In-depth Technical Guide on the Core Mechanism of Action of 6-phenyl-1H-pyrimidine-2,4-dithione in Cancer Cells

A Note to the Reader: As of late 2025, a comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the specific study of the anticancer mechanism of action for 6-phenyl-1H-pyrimidine-2,4-dithione. While the broader class of pyrimidine derivatives is a cornerstone of cancer chemotherapy and ongoing drug discovery, this particular dithione compound appears to be largely unexplored in this context.

Therefore, this guide will provide an in-depth overview of the established and potential mechanisms of action for structurally related pyrimidine analogues in cancer cells. The information presented herein is based on extensive research into the pyrimidine scaffold as a privileged structure in oncology. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the likely avenues of investigation for this compound and similar compounds.

The Pyrimidine Scaffold: A Privileged Structure in Anticancer Drug Discovery

The pyrimidine nucleus is a fundamental building block of nucleic acids (uracil, thymine, and cytosine) and is integral to numerous cellular processes.[1][2][3] This inherent biocompatibility and chemical versatility have made pyrimidine derivatives a highly successful class of therapeutic agents, particularly in oncology.[1][2] Many pyrimidine-based compounds exert their anticancer effects through a variety of mechanisms, including antimetabolite activity, inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5][6]

General Mechanisms of Action of Pyrimidine Derivatives in Cancer

The anticancer activity of pyrimidine analogues can be broadly categorized into several key mechanisms:

-

Antimetabolites: These compounds, being structurally similar to endogenous pyrimidines, interfere with the synthesis of DNA and RNA.[7][8] The most well-known example is 5-fluorouracil (5-FU), which, upon metabolic activation, inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent DNA damage and cell death.[7][9] Other pyrimidine analogues can be incorporated into DNA and RNA, causing chain termination or dysfunctional macromolecules.[8][9]

-

Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][4] The pyrimidine scaffold is a common feature in many kinase inhibitors as it can mimic the purine ring of ATP, competing for the enzyme's active site.[4][10] Derivatives of pyrimidine have been shown to inhibit a wide range of kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[4][5][11][12]

-

Induction of Apoptosis: Many pyrimidine derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[5][6][13] This can be a downstream effect of DNA damage or kinase inhibition. The apoptotic cascade is often initiated through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[13]

-

Cell Cycle Arrest: By targeting key regulators of the cell cycle, such as CDKs, pyrimidine derivatives can halt the proliferation of cancer cells at various checkpoints (e.g., G0/G1 or G2/M phase).[5][6] This prevents the cells from dividing and can ultimately lead to senescence or apoptosis.

The following diagram provides a generalized overview of the multifaceted mechanisms of action of pyrimidine derivatives in cancer cells.

Caption: Generalized mechanisms of pyrimidine derivatives in cancer therapy.

Potential Mechanisms of this compound

While direct experimental evidence is lacking, we can hypothesize the potential mechanisms of action for this compound based on its structural features:

-

The Pyrimidine Core: Suggests the possibility of acting as an antimetabolite or a kinase inhibitor.

-

The 2,4-dithione Substitution: The presence of sulfur atoms in place of oxygen (as in uracil) may alter its hydrogen bonding capacity and overall electronic properties, potentially influencing its interaction with biological targets. Thiouracil derivatives are known to have various biological activities, although their anticancer mechanisms are not as well-defined as their oxo-counterparts.

-

The 6-phenyl Group: This bulky hydrophobic group could play a significant role in target binding, potentially through van der Waals or hydrophobic interactions within a protein's active site. Structure-activity relationship studies on other pyrimidine series often show that substitutions at this position are crucial for potency and selectivity.[14]

Future Directions and Research Imperatives

The lack of data on the anticancer properties of this compound highlights a potential area for new research. Future studies should focus on:

-

In vitro Cytotoxicity Screening: Evaluating the compound against a panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating its effects on the cell cycle, apoptosis, and key signaling pathways through techniques such as flow cytometry, western blotting, and kinase profiling.

-

Target Identification: Employing methods like affinity chromatography or computational docking to identify its molecular target(s).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the phenyl and dithione moieties to its biological activity.

Conclusion

Although the specific mechanism of action for this compound in cancer cells remains to be elucidated, its core pyrimidine structure places it within a class of compounds with proven and diverse anticancer activities. This guide provides a comprehensive overview of these general mechanisms, offering a solid foundation for future research into this and other novel pyrimidine derivatives. The exploration of such compounds is essential for the continued development of new and more effective cancer therapies.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 5. ijrpr.com [ijrpr.com]

- 6. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 13. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciensage.info [sciensage.info]

Structure-Activity Relationship of 6-Phenyl-Substituted Pyrimidine-2,4-dithiones: An In-depth Technical Guide

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The substitution pattern on the pyrimidine ring plays a crucial role in modulating their pharmacological effects.[3] This technical guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 6-phenyl-substituted pyrimidine-2,4-dithiones.

It is important to note that while the pyrimidine-2,4-dione and 2-thioxo-4-one scaffolds have been extensively studied, literature specifically detailing the synthesis and comprehensive biological evaluation of 6-phenyl-substituted pyrimidine-2,4-dithiones is limited. Therefore, this guide will present the available data on the dithiones and draw inferences from the more abundant research on their closely related 2,4-dione and 2-thioxo-4-one analogs to provide a broader understanding of the potential SAR.

General Synthesis of 6-Substituted Pyrimidine-2,4-diones

The synthesis of the pyrimidine-2,4-dione core often serves as a foundational step for the subsequent synthesis of dithione analogs. A common method involves the condensation of urea with a β-keto ester or a similar three-carbon precursor. For 6-substituted derivatives, the choice of the starting materials is crucial in introducing the desired substituent at the C6 position.

A general synthetic pathway to 6-aminopyrimidine-2,4-diones involves the reaction of urea and cyanoacetic acid in the presence of acetic anhydride.[4] The resulting 6-aminopyrimidine-2,4-dione can then be further modified.[4]

Structure-Activity Relationship (SAR) Insights

Due to the limited data on 6-phenyl-substituted pyrimidine-2,4-dithiones, the SAR is discussed based on findings from related pyrimidine-2,4-dione and 2-thioxo-4-one analogs. These insights can guide the design of future dithione derivatives.

Antimicrobial Activity

Studies on 6-substituted pyrimidine-2,4-diones have shown that the nature of the substituent on the phenyl ring at the 6-position significantly influences their antibacterial activity.

-

Electronic Effects: Derivatives with electron-withdrawing groups on the para position of the phenyl ring generally exhibit poor antibacterial activity.[1][4] In contrast, the presence of electron-donating groups or no substitution tends to result in moderate to good antibacterial activity.[1][4]

Anticancer and Cytotoxic Activity

The cytotoxic potential of pyrimidine derivatives is a major area of investigation. For 5-aryl ethylidene amino-substituted pyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, the following observations have been made:

-

Substitution on the Aryl Moiety: The introduction of an electron-withdrawing group, such as a nitro group, on the aryl moiety has been shown to decrease cytotoxic activity against certain cancer cell lines.[5]

-

Comparison of Dione and Thione Analogs: In a study comparing 5-aryl ethylidene amino-pyrimidine-2,4-diones and their corresponding 2-thioxo-4-one analogs, the dione derivatives were found to be the most effective cytotoxic agents.[5]

The following table summarizes the cytotoxic activity of some 5-aryl ethylidene amino-pyrimidine-2,4-diones and 2-thiopyrimidine-4-ones against various cancer cell lines.

| Compound ID | Core Structure | R² | R³ | MDA-MB-231 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | U-937 IC₅₀ (µM) | Reference |

| 4 | Pyrimidine-2,4-dione | H | - | >10 | >10 | >10 | [5] |

| 6a | Pyrimidine-2,4-dione | OCH₃ | - | 0.82 | 1.95 | 3.24 | [5] |

| 6b | Pyrimidine-2,4-dione | OCH₃ | - | 0.95 | 2.11 | 4.13 | [5] |

| 7 | 2-Thiopyrimidine-4-one | H | H | 0.40 | 0.79 | 1.85 | [5] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pyrimidine derivatives, adapted from the literature.

Synthesis of 6-Aminopyrimidine-2,4-dione[4]

-

A mixture of urea (0.6 g, 1.0 mol) and cyanoacetic acid (0.93 g, 1.1 mol) in acetic anhydride (5 ml) is heated at 100-120°C for 3 hours.

-

The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.

-

A 5% sodium hydroxide solution is slowly added to the cooled residue.

-

The precipitate of 6-aminopyrimidine-2,4-dione is formed, filtered, washed, and dried.

Antimicrobial Activity Screening (Cup-Plate Agar Diffusion Method)[1]

-

Microbial Cultures: Strains of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) are obtained from a microbial technology institute.

-

Media Preparation: Nutrient agar is prepared and sterilized.

-

Inoculation: The sterile nutrient agar is poured into sterile petri dishes and allowed to solidify. The microbial cultures are then uniformly spread over the surface of the agar.

-

Sample Application: Wells or "cups" are created in the agar using a sterile borer. A defined concentration of the synthesized compounds (dissolved in a suitable solvent like DMSO) is added to the wells. A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Cytotoxicity Assay (MTT Assay)[5]

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Logical Relationships in SAR

The available data, though not specific to 6-phenyl-substituted pyrimidine-2,4-dithiones, allows for the formulation of a logical framework for the structure-activity relationships of related pyrimidine analogs.

Conclusion and Future Directions

The structure-activity relationship of 6-phenyl-substituted pyrimidine-2,4-dithiones remains a largely unexplored area of research. Based on the available literature for structurally similar pyrimidine-2,4-diones and 2-thioxo-4-ones, it can be hypothesized that the electronic properties of substituents on the 6-phenyl ring will play a significant role in modulating the biological activity of the dithione analogs. Specifically, electron-donating groups may enhance antimicrobial activity, while electron-withdrawing groups could be detrimental.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of a library of 6-phenyl-substituted pyrimidine-2,4-dithiones with diverse substitution patterns on the phenyl ring. This would enable the establishment of a clear and detailed SAR for this specific compound class. Furthermore, investigations into their mechanism of action, including potential enzyme inhibition or effects on specific signaling pathways, are warranted to fully understand their therapeutic potential. The development of robust and reproducible experimental protocols for their synthesis and biological screening will be paramount to advancing this promising area of medicinal chemistry.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wjarr.com [wjarr.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review [ouci.dntb.gov.ua]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. mdpi.com [mdpi.com]

In Vitro Anticancer Activity of 6-phenyl-1H-pyrimidine-2,4-dithione: A Review of Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is currently no publicly available research detailing the in vitro anticancer activity of the specific compound 6-phenyl-1H-pyrimidine-2,4-dithione.

While the broader class of pyrimidine derivatives has been extensively investigated for potential anticancer properties, and numerous analogues have shown promising results, specific data on the synthesis, cytotoxic effects, and mechanisms of action for this compound are not present in the reviewed literature.

Researchers and drug development professionals interested in this particular molecule may find it to be a novel area for investigation. The absence of existing data presents an opportunity for original research into its synthesis, characterization, and subsequent evaluation as a potential anticancer agent.

General Landscape of Pyrimidine Derivatives in Cancer Research

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics. Many established chemotherapy agents are pyrimidine analogues that function by interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.

Recent research has expanded to explore various substituted pyrimidines, including those with thione and phenyl moieties, for their potential to induce cancer cell death through various mechanisms. Studies on related compounds have investigated their ability to:

-

Induce apoptosis (programmed cell death).

-

Cause cell cycle arrest at different phases.

-

Inhibit key signaling pathways involved in cancer progression.

While insights from these related molecules can inform potential avenues of research for this compound, it is crucial to note that small structural modifications can lead to significant changes in biological activity. Therefore, direct experimental evaluation of the specific compound is necessary to determine its anticancer potential.

Future Directions

To address the current knowledge gap, the following experimental workflow would be necessary:

1. Chemical Synthesis and Characterization: The first step would be to synthesize and purify this compound. The structural integrity and purity of the synthesized compound would need to be confirmed using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

2. In Vitro Cytotoxicity Screening: The synthesized compound would then be tested against a panel of human cancer cell lines from various tissue origins (e.g., breast, lung, colon, leukemia) to determine its cytotoxic effects. Assays such as the MTT or SRB assay would be employed to determine the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

3. Mechanistic Studies: Should the compound exhibit significant cytotoxicity, further investigations would be required to elucidate its mechanism of action. This could involve:

- Apoptosis Assays: Using techniques like flow cytometry with Annexin V/PI staining to determine if the compound induces apoptosis.

- Cell Cycle Analysis: Employing flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to see if the compound causes cell cycle arrest.

- Signaling Pathway Analysis: Utilizing methods like Western blotting to investigate the effect of the compound on key proteins involved in cancer-related signaling pathways.

Below is a generalized workflow diagram for the initial evaluation of a novel compound's anticancer activity.

Caption: Generalized workflow for the synthesis and in vitro anticancer evaluation of a novel compound.

Antimicrobial Properties of 6-Phenyl-1H-pyrimidine-2,4-dithione: A Technical Guide

Disclaimer: Scientific literature readily available through public databases does not contain specific studies on the antimicrobial properties of 6-phenyl-1H-pyrimidine-2,4-dithione. This technical guide has been compiled by extrapolating data from structurally related pyrimidine analogs, including 6-substituted pyrimidine-2,4-diones and various thiopyrimidine derivatives. The experimental data and proposed mechanisms presented herein are based on these related compounds and should be considered as a predictive guide for future research on this compound.

Introduction

Pyrimidine and its derivatives represent a critical class of heterocyclic compounds that are fundamental to various biological processes. Their scaffolds are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in numerous synthetic and natural products with a broad spectrum of pharmacological activities. These activities include anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of sulfur-containing functional groups, such as in thiopyrimidines, has been shown to modulate and often enhance their biological effects.

This guide focuses on the potential antimicrobial properties of this compound. While direct experimental evidence is lacking, the structural similarity to other biologically active pyrimidine-diones and -thiones suggests it may exhibit significant antimicrobial activity. Pyrimidine derivatives are known to exert their therapeutic effects by inhibiting essential enzymes involved in DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthetase.[3]

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related compound. For the synthesis of this compound, a plausible synthetic route would involve the reaction of a phenyl-substituted three-carbon precursor with thiourea.

A general synthetic scheme for related 4,6-diarylpyrimidine-2(1H)-thiones involves the reaction of 1,3-diaryl-2-propen-1-one with thiourea in the presence of a base like sodium ethoxide.[5]

Hypothetical Synthesis Workflow for this compound

Caption: Hypothetical workflow for the synthesis of this compound.

Antimicrobial Activity (Based on Analogous Compounds)

While no specific data exists for this compound, numerous studies on related pyrimidine derivatives demonstrate their potential as antimicrobial agents. The data presented below is for various 6-substituted pyrimidine-2,4-diones and thiopyrimidine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Pyrimidine Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyrimidine-2,4-dione derivatives | Staphylococcus aureus | 16.26 | [6] |

| Pyrimidine-2,4-dione derivatives | Bacillus subtilis | 17.34 | [6] |

| Pyrimidine-2,4-dione derivatives | Escherichia coli | 17.34 | [6] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Staphylococcus aureus | 16 - 102 (µM) | [7] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Bacillus subtilis | 16 - 102 (µM) | [7] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Escherichia coli | 16 - 102 (µM) | [7] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Pseudomonas aeruginosa | 16 - 102 (µM) | [7] |

| Pyrimidopyrimidine derivatives | Staphylococcus aureus | Moderate to Strong Activity | [1] |

| Pyrimidopyrimidine derivatives | Bacillus subtilis | Moderate to Strong Activity | [1] |

| Pyrimidopyrimidine derivatives | Escherichia coli | Moderate to Strong Activity | [1] |

| 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Marked Activity | [8] |

Note: The activities are reported for various derivatives within the specified class and not for a single compound.

Table 2: Zone of Inhibition of Related Pyrimidine Derivatives

| Compound Class | Test Organism | Zone of Inhibition (mm) | Reference |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Staphylococcus aureus | 9 - 45 | [7] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Bacillus subtilis | 9 - 45 | [7] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Escherichia coli | 9 - 45 | [7] |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Pseudomonas aeruginosa | 9 - 45 | [7] |

| 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones | Bacillus subtilis | Active | [9] |

| 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones | Staphylococcus aureus | Active | [9] |

| 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones | Escherichia coli | Active | [9] |

| 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones | Pseudomonas aeruginosa | Active | [9] |

Experimental Protocols (General)

The following are generalized experimental protocols for the synthesis and antimicrobial evaluation of pyrimidine derivatives, based on methodologies reported in the literature for analogous compounds.

General Synthesis of 4,6-Disubstituted-pyrimidine-2(1H)-thiones

A mixture of a 1,3-disubstituted-2-propen-1-one (chalcone derivative, 10 mmol), thiourea (12 mmol), and a catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) in a suitable solvent (e.g., ethanol, 30 mL) is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure pyrimidine-2(1H)-thione derivative.[9][10][11]

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity can be assessed using the Kirby-Bauer disk diffusion method.[9] Bacterial or fungal cultures are uniformly spread on the surface of a suitable agar medium. Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the agar surface. After an incubation period (e.g., 24 hours at 37°C for bacteria and 48 hours at 28°C for fungi), the diameter of the zone of inhibition around each disc is measured in millimeters. Standard antibiotics (e.g., ampicillin, ciprofloxacin) and an antifungal agent (e.g., fluconazole) are used as positive controls.[7][12]

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]

Antimicrobial Testing Workflow

Caption: A generalized workflow for antimicrobial susceptibility testing of novel compounds.

Proposed Mechanism of Action

The precise mechanism of action for this compound is unknown. However, based on studies of analogous pyrimidine derivatives, several potential targets within microbial cells can be proposed.

Many pyrimidine-based antimicrobial agents function by inhibiting key enzymes essential for bacterial survival and replication. Prominent targets include:

-

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, repair, and transcription. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately cell death. Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and DHFR.[7]

-

Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts the folic acid pathway, thereby halting DNA synthesis.[3]

Hypothetical Signaling Pathway of Antimicrobial Action

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion and Future Directions

While there is a significant body of research on the antimicrobial properties of pyrimidine derivatives, this compound remains an uncharacterized compound in this regard. The information compiled in this guide from structurally similar molecules strongly suggests that it holds potential as a novel antimicrobial agent.

Future research should focus on:

-

The development of a reliable synthetic protocol for this compound.

-

In vitro evaluation of its antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi.

-

Determination of its cytotoxicity against mammalian cell lines to assess its therapeutic index.

-

Elucidation of its specific mechanism of action through enzymatic assays and molecular docking studies.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new antimicrobial drugs.

References

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 10. researchgate.net [researchgate.net]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Anti-Inflammatory Potential of 6-phenyl-1H-pyrimidine-2,4-dithione: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide explores the prospective anti-inflammatory capabilities of the novel compound, 6-phenyl-1H-pyrimidine-2,4-dithione. While direct experimental data on this specific molecule is not yet available in published literature, this paper synthesizes the significant body of research on structurally analogous pyrimidine derivatives to build a strong case for its investigation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new anti-inflammatory drugs.

Executive Summary

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] The core pyrimidine scaffold is present in several clinically approved anti-inflammatory drugs.[3] This guide focuses on the therapeutic potential of this compound by examining the established anti-inflammatory properties, mechanisms of action, and relevant experimental protocols of its close structural relatives, such as 6-phenyl substituted pyrimidine-2-amines, pyrimidine-2(1H)-thiones, and pyrimidine-2,4-diones. The available data strongly suggest that this compound is a promising candidate for further investigation.

The Pyrimidine Scaffold in Inflammation

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Numerous studies have demonstrated the anti-inflammatory activity of pyrimidine derivatives, which is often attributed to their ability to modulate key inflammatory pathways.[2][3] The primary mechanisms of action for many anti-inflammatory pyrimidine compounds involve the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3]

Prospective Anti-Inflammatory Activity of this compound

Based on the structure-activity relationships of analogous compounds, the this compound molecule possesses key features that suggest potential anti-inflammatory activity. The presence of the phenyl group at the 6-position can contribute to the molecule's binding affinity to target enzymes, a feature observed in other active pyrimidine derivatives. The dithione functional groups may also play a crucial role in the compound's biological activity.

Data from Structurally Similar Compounds

To substantiate the potential of this compound, quantitative data from studies on analogous compounds are summarized below. These tables highlight the anti-inflammatory efficacy of pyrimidine derivatives with similar structural motifs.

Table 1: In Vivo Anti-Inflammatory Activity of 4,6-disubstituted Pyrimidin-2-amine Derivatives

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Paw Edema | Reference |

| 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine | 10 | 3 | 75.3 | [4] |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine | 10 | 3 | 72.8 | [4] |

| Indomethacin (Standard) | 10 | 3 | 79.0 | [4] |

Table 2: In Vitro COX Inhibitory Activity of Pyrimidine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 3 | 5.50 | 0.85 | 6.47 | [5] |

| Compound 4a | 5.05 | 0.65 | 7.77 | [5] |

| Celecoxib (Standard) | 6.34 | 0.56 | 11.32 | [5] |

| Ibuprofen (Standard) | 3.1 | 1.2 | 2.58 | [5] |

Proposed Mechanism of Action

The anti-inflammatory effects of pyrimidine derivatives are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. The two most prominent pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several pyrimidine derivatives have been shown to be selective inhibitors of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of gene expression involved in inflammation and immunity.[7][8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[7][8] Some small molecules can inhibit this pathway by preventing the degradation of IκB.[9]

Experimental Protocols

To evaluate the anti-inflammatory potential of this compound, a series of well-established in vivo and in vitro assays can be employed. The following protocols are based on methodologies reported for analogous pyrimidine derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating acute inflammation.[4]

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

Animals are divided into groups: control (vehicle), standard drug (e.g., Indomethacin, 10 mg/kg), and test compound (e.g., this compound at various doses).

-

The vehicle, standard, or test compound is administered orally.

-

After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro COX Inhibition Assay

This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes.[1]

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric COX inhibitor screening assay kit.

-

Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture includes the enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations.

-

The mixture is incubated for a specified time at 37°C.

-

Arachidonic acid is added to initiate the reaction.

-

The peroxidase activity of COX is measured colorimetrically by monitoring the absorbance of a chromogen at a specific wavelength.

-

-

Data Analysis: The IC50 values (concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) is then determined.

In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the compound's ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS (1 µg/mL) is added to stimulate the cells, and they are incubated for 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

-

Data Analysis: The percentage inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, the extensive research on structurally related pyrimidine derivatives provides a strong rationale for its investigation. The presence of the 6-phenyl group and the dithione moieties suggests that this compound could be a potent and potentially selective modulator of key inflammatory pathways.

Future research should focus on the synthesis of this compound and its evaluation in the described in vivo and in vitro models. Mechanistic studies to elucidate its precise molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent for inflammatory diseases. Furthermore, cytotoxicity studies on relevant cell lines will be essential to assess its safety profile.[11][12][13][14][15] The exploration of this and other novel pyrimidine derivatives holds significant promise for the discovery of the next generation of anti-inflammatory drugs.

References

- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

The Elusive Kinase Inhibitor: A Technical Guide to 6-Phenyl-Substituted Pyrimidine-2,4-diones and -thiones

Introduction

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives finding application in oncology and other therapeutic areas.[1] This technical guide delves into the discovery and characterization of 6-phenyl-substituted pyrimidine-2,4-diones and their thione analogs as kinase inhibitors. While the specific molecule, 6-phenyl-1H-pyrimidine-2,4-dithione, is not extensively documented in publicly available research as a kinase inhibitor, this guide will focus on its closely related structural analogs: the pyrimidine-2,4-diones and 2-thiopyrimidine-4-ones. These analogs provide valuable insights into the structure-activity relationships (SAR) and the potential of this chemical class to target various protein kinases.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds.

I. Synthesis of 6-Phenyl-Substituted Pyrimidine-2,4-diones and -thiones

The synthesis of 6-phenyl-substituted pyrimidine-2,4-diones and their thio-analogs typically involves the cyclocondensation of a β-ketoester with urea or thiourea. A general synthetic scheme is presented below.

Figure 1: General synthetic scheme for 6-phenyl-pyrimidine-2,4-diones and -thiones.

Experimental Protocol: Synthesis of 6-Aminopyrimidine-2,4-diones

A representative protocol for a related structure, 6-aminopyrimidine-2,4-dione, involves the following steps[2]:

-

A mixture of the starting materials is heated in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol.

II. Kinase Inhibitory Activity

While specific data for this compound is unavailable, studies on related pyrimidine-2,4-dione and 2-thiopyrimidine-4-one derivatives have demonstrated their potential as kinase inhibitors. These compounds have been evaluated against a panel of kinases, revealing a range of activities and selectivities.

Table 1: Kinase Inhibitory Activity of Selected Pyrimidine-2,4-dione and 2-Thiopyrimidine-4-one Derivatives

| Compound ID | Structure | Kinase Target | IC50 (µM) | Reference |

| Compound 4 | 5-arylethylidene-aminopyrimidine-2,4-dione | BRD4 | 0.029 | [3] |

| PLK1 | 0.094 | [3] | ||

| Compound 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | BRD4 | 0.042 | [3] |

| PLK1 | 0.02 | [3] |

Note: The structures for Compound 4 and 7 are described in the referenced literature as 5-arylethylidene substituted aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones respectively, and are more complex than the core 6-phenyl structure.

The data indicates that substitutions at the 5-position of the pyrimidine ring, in addition to the 6-phenyl group, significantly influence the inhibitory potency and selectivity.

III. Experimental Protocols for Kinase Inhibition Assays

The inhibitory activity of these compounds is typically determined using in vitro kinase assays. A general workflow for such an assay is outlined below.

Figure 2: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: BRD4 and PLK1 Inhibition Assay

As described for related compounds, the inhibitory activity against BRD4 and PLK1 can be determined as follows[3]:

-

Reagents : Recombinant human BRD4 or PLK1 enzyme, appropriate substrate (e.g., a specific peptide), ATP, and the test compound dissolved in DMSO.

-

Assay Procedure :

-

The kinase, substrate, and test compound are pre-incubated in an assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.

-

-

Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the dose-response data to a suitable equation.

IV. Signaling Pathways and Mechanism of Action

The kinase targets of the 6-phenyl-substituted pyrimidine-2,4-dione and -thione analogs, such as BRD4 and PLK1, are involved in critical cellular signaling pathways that regulate cell cycle progression and gene expression. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Figure 3: Hypothesized signaling pathway targeted by pyrimidine-2,4-dione/-thione analogs.

By inhibiting BRD4, these compounds can suppress the transcription of key oncogenes, thereby halting cancer cell proliferation.[3] Simultaneously, the inhibition of PLK1, a critical regulator of mitosis, can lead to cell cycle arrest at the G2/M phase and subsequently induce apoptosis.[3]

V. Conclusion and Future Directions

While the specific compound this compound remains an enigmatic entity in the context of kinase inhibition, the exploration of its structural neighbors, the 6-phenyl-substituted pyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, has yielded promising results. These compounds have demonstrated potent and, in some cases, dual inhibitory activity against key cancer targets like BRD4 and PLK1.

Future research should focus on the synthesis and biological evaluation of the dithione analog to complete the structure-activity relationship landscape of this chemical series. A direct comparison of the dione, monothione, and dithione derivatives would provide crucial insights into the role of the oxygen and sulfur atoms in kinase binding and cellular activity. Furthermore, lead optimization of the most potent compounds, guided by structural biology and computational modeling, could lead to the development of novel and effective kinase inhibitors for cancer therapy.

References

Theoretical Framework for the Stability Analysis of 6-phenyl-1H-pyrimidine-2,4-dithione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 6-phenyl-1H-pyrimidine-2,4-dithione. Drawing upon computational studies of related pyrimidine derivatives, this document outlines the key concepts, methodologies, and expected outcomes in the stability analysis of this compound, which is of significant interest in medicinal chemistry.

Introduction to the Stability of Pyrimidine-2,4-dithiones

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their presence in nucleic acids and their diverse biological activities.[1][2] The stability of these molecules is a critical factor influencing their synthesis, storage, and biological function. For this compound, a key aspect of its stability is the potential for thione-thiol tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium can have profound implications for the molecule's structure, reactivity, and interaction with biological targets.[3]

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of tautomerism and predicting the relative stabilities of different forms of a molecule.[4][5] These methods allow for the calculation of structural parameters, relative energies, and the influence of environmental factors like solvent effects.

Tautomerism in Pyrimidine-2,4-dithiones

The this compound molecule can exist in several tautomeric forms due to proton migration between the nitrogen and sulfur atoms. The primary equilibrium is between the dithione and various thione-thiol forms. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity.

For instance, studies on similar 2-mercaptopyrimidines have shown that the thione form is generally more stable in polar solvents, while the thiol form can be favored in nonpolar environments and in the gas phase.[3] This solvent-dependent equilibrium is a crucial consideration in both chemical synthesis and biological assays.

Below is a logical diagram illustrating the potential tautomeric equilibrium for a generic pyrimidine-dithione system.

Caption: Tautomeric Interconversion in Pyrimidine-2,4-dithione.

Computational Methodology for Stability Analysis

The theoretical investigation of the stability of this compound and its tautomers typically involves a multi-step computational workflow using quantum chemical methods.

3.1. Level of Theory

Density Functional Theory (DFT) is the most common method for these types of studies due to its balance of accuracy and computational cost.[4][5] Popular functionals include B3LYP and B3PW91.[4] The choice of basis set is also critical, with Pople-style basis sets like 6-31G(d,p) and 6-311+G(d,p) being frequently employed.[4]

3.2. Geometry Optimization and Vibrational Analysis

The first step is to perform a full geometry optimization of all possible tautomers to find their minimum energy structures. This is followed by a vibrational frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

3.3. Relative Energy Calculations

The relative energies of the tautomers are calculated to determine their relative stabilities. These calculations are often performed at a higher level of theory or with a larger basis set for improved accuracy. The inclusion of ZPVE corrections is standard practice.

3.4. Transition State Search

To understand the kinetics of the tautomeric interconversion, a transition state (TS) search is performed. This involves finding the saddle point on the potential energy surface that connects two tautomers. The TS structure is characterized by a single imaginary frequency.

3.5. Solvent Effects

The influence of the solvent on tautomeric stability is often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).[6] These models approximate the solvent as a continuous dielectric medium.

The general workflow for a computational stability study is depicted below.

Caption: Workflow for Computational Stability Analysis.

Quantitative Data from Related Systems

Table 1: Calculated Relative Energies of 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione Tautomers [4]

| Tautomer | Phase | Level of Theory | Relative Energy (kcal/mol) |

| 2-pyrimidinethiol | Gas | B3PW91/6-311+G(d,p) | 0.00 |

| 2(1H)-pyrimidinethione | Gas | B3PW91/6-311+G(d,p) | 3.41 |

| 2-pyrimidinethiol | Aqueous | B3PW91/6-311+G(d,p) | 6.47 |

| 2(1H)-pyrimidinethione | Aqueous | B3PW91/6-311+G(d,p) | 0.00 |

Data extracted from a study on 2-pyrimidinethiol/2(1H)-pyrimidinethione tautomerism.[4]

Table 2: Calculated Tautomerism Free Energy Changes for 2-Thiopyrimidine [3]

| Solvent | Free Energy Change (kcal/mol) |

| Gas Phase | 8.165 |

| Cyclohexene | 5.906 |

| Dimethylsulfoxide | -5.513 |

| Water | -5.829 |

Positive values indicate the thiol form is more stable, while negative values indicate the thione form is more stable.[3]

These tables clearly demonstrate the significant influence of the environment on the tautomeric equilibrium. It is reasonable to expect that this compound will exhibit similar solvent-dependent stability.

Conclusion

The stability of this compound is intrinsically linked to the equilibrium between its various tautomeric forms. Theoretical studies, predominantly using DFT, provide a robust framework for elucidating the relative stabilities of these tautomers and the energetic barriers for their interconversion. The choice of computational method, basis set, and the inclusion of solvent effects are critical for obtaining accurate and predictive results. While direct data for the target molecule is sparse, analysis of related pyrimidine-thione systems offers a strong foundation for understanding its chemical behavior. Such theoretical insights are invaluable for guiding the synthesis, formulation, and development of new therapeutic agents based on the pyrimidine scaffold.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UV-induced formation of the thymine-thymine pyrimidine (6-4) pyrimidone photoproduct--a DFT study of the oxetane intermediate ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 6-phenyl-1H-pyrimidine-2,4-dithione

Introduction

6-phenyl-1H-pyrimidine-2,4-dithione, also known as 6-phenyl-2,4-dithiouracil, is a sulfur-containing heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including potential antiviral, antibacterial, and anticancer properties. The introduction of thione groups can significantly modulate the molecule's electronic properties, lipophilicity, and metal-chelating ability, making it a valuable scaffold for designing novel therapeutic agents.

This document provides a detailed two-step protocol for the laboratory-scale synthesis of this compound. The synthesis involves an initial condensation reaction to form the precursor 6-phenyl-2-thiouracil, followed by a thionation reaction to yield the final dithione product.

Experimental Protocols

The synthesis is performed in two main stages:

-

Step 1: Synthesis of 6-phenyl-2-thiouracil

-

Step 2: Thionation of 6-phenyl-2-thiouracil to yield this compound

Protocol 1: Synthesis of 6-phenyl-2-thiouracil

This procedure outlines the base-catalyzed condensation of a β-ketoester (ethyl benzoylacetate) with thiourea to form the pyrimidine ring.

Materials:

-

Ethyl benzoylacetate (C₁₁H₁₂O₃)

-

Thiourea (CH₄N₂S)

-

Sodium ethoxide (C₂H₅NaO)

-

Ethanol (C₂H₅OH), anhydrous

-

Hydrochloric acid (HCl), dilute (e.g., 1 M)

-

Ethyl acetate (C₄H₈O₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of ethyl benzoylacetate (10.41 mmol, 1.0 eq) in anhydrous ethanol (15 mL) in a round-bottom flask, add sodium ethoxide (18.7 mmol, 1.8 eq).

-

Add thiourea (15.61 mmol, 1.5 eq) to the reaction mixture.

-

Heat the mixture under reflux with constant stirring overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water (50 mL).

-

Acidify the aqueous solution to approximately pH 3 by the slow addition of dilute hydrochloric acid. A precipitate should form.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts in a separatory funnel, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude 6-phenyl-2-thiouracil.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Protocol 2: Synthesis of this compound

This procedure describes the conversion of the C4-carbonyl group of 6-phenyl-2-thiouracil to a thione group using Lawesson's reagent.

Materials:

-

6-phenyl-2-thiouracil (C₁₀H₈N₂OS)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] (C₁₄H₁₄O₂P₂S₄)

-

Anhydrous Toluene or Dioxane

-

Sodium bicarbonate solution (NaHCO₃), saturated

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser and nitrogen/argon inlet

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend the 6-phenyl-2-thiouracil (1.0 eq) in anhydrous toluene or dioxane under an inert atmosphere (e.g., nitrogen).

-

Add Lawesson's reagent (0.6 eq) to the suspension. Note: Stoichiometry may need optimization, typically ranging from 0.5 to 1.0 equivalents per carbonyl group.

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution and water to remove phosphorus-containing byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reactants and Conditions for Synthesis

| Parameter | Step 1: 6-phenyl-2-thiouracil | Step 2: this compound |

| Starting Material | Ethyl benzoylacetate | 6-phenyl-2-thiouracil |

| Key Reagents | Thiourea, Sodium ethoxide | Lawesson's Reagent |

| Molar Ratio (SM:Reagent) | 1 : 1.5 (Thiourea), 1 : 1.8 (Base) | 1 : 0.6 (Lawesson's Reagent) |

| Solvent | Anhydrous Ethanol | Anhydrous Toluene or Dioxane |

| Temperature | Reflux | Reflux (~110 °C) |

| Reaction Time | Overnight | 4 - 6 hours |

| Purification Method | Recrystallization / Column Chromatography | Column Chromatography |

Visualization

The following diagrams illustrate the synthetic workflow and the chemical reactions involved.

Caption: Workflow for the two-step synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols for 6-phenyl-1H-pyrimidine-2,4-dithione in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development. Among these, 6-phenyl-1H-pyrimidine-2,4-dithione and its analogs have garnered significant interest due to their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. These compounds often exert their effects by modulating key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.

This document provides detailed application notes and standardized protocols for the utilization of this compound and structurally related compounds in common cell-based assays. The information is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic, anti-proliferative, and mechanistic properties of this class of molecules.

Data Presentation: Biological Activities of Related Pyrimidine Derivatives

While specific data for this compound is limited in publicly available literature, the following table summarizes the activities of structurally similar pyrimidine-2,4-dione and 2-thiopyrimidine-4-one derivatives to provide a comparative context for experimental design.

| Compound Class | Target/Assay | Cell Line(s) | IC50/Activity | Reference Compound(s) |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | PARP-1 Inhibition | - | 3.61 nM - 114 nM | Olaparib |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | Cell Proliferation | MCF-7, HCT116 | 0.66 - 46.86 µM | Staurosporine |

| Aminopyrimidine-2,4-diones | BRD4 Inhibition | - | 0.029 - 0.141 µM | Volasertib |

| Amino-2-thiopyrimidine-4-ones | PLK1 Inhibition | - | 0.02 - 0.094 µM | Volasertib |

| Aminopyrimidine-2,4-diones / 2-Thiopyrimidine-4-ones | Cytotoxicity | MDA-MB-231, HT-29, U-937 | Excellent to good | Methotrexate |

| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 Kinase Inhibition | - | 11.4 - 34.6 nM | Staurosporine |

| Pyrido[2,3-d]pyrimidine derivatives | Cytotoxicity | MCF-7, HepG2 | 0.57 - 29.6 µM | Staurosporine |

| Pyrimidine-2(1H)-thione derivatives | Cytotoxicity | HepG-2, MCF-7 | Good activity | Doxorubicin |

| Pyrimidine derivatives | COX-2 Inhibition | THP-1 | Dose-dependent | Meloxicam, Piroxicam |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | MIF2 Tautomerase Inhibition | - | >50-fold selective for MIF2 over MIF | - |

| Pyrrolo[2,3-d]pyrimidine thienoyl regioisomers | Cell Proliferation | KB, IGROV1, CHO sublines | Potent GARFTase inhibition | Pemetrexed (PMX) |

| 6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione | Antitumor Activity | K562, Jurkat | Induces apoptosis | - |

| Pyrimidine-2,4-dione hybrid with 2H-thiopyran | Cytotoxicity | HeLa | GI50: 0.03 µM | - |

| Pyrido[2,3-d]pyrimidine, Xanthine, and Lumazine derivatives | Cytotoxicity | A549 | IC50: 10.3 - 27 µM | Methotrexate |

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays

Objective: To prepare a stock solution of the compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the desired stock concentration. A high concentration stock (e.g., 10-50 mM) is recommended to minimize the volume of DMSO added to cell cultures.

-

Weigh the compound. Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Solubilization. Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

-

Dissolve the compound. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in solubilization if necessary.

-

Sterilization. While not always necessary for small molecule compounds in DMSO, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if there are concerns about microbial contamination.

-

Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment dose) must be included in all experiments.

Protocol 2: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.

Materials:

-

Target cancer cell line (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom cell culture plates

-

This compound stock solution (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding. Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment. The next day, prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition. After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization. Carefully remove the medium containing MTT from each well. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that may be modulated by pyrimidine derivatives and a general workflow for cell-based screening.

Caption: Potential mechanism of apoptosis induction by pyrimidine derivatives.

Caption: Inhibition of cell cycle progression by pyrimidine derivatives.

Caption: General workflow for in vitro cytotoxicity screening.

Disclaimer: The information provided in these application notes is intended for guidance and is based on published data for structurally related compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines. It is crucial to perform appropriate control experiments and to validate all findings. The biological effects of this compound may differ from its analogs, and direct experimental evaluation is necessary to determine its specific activity and mechanism of action.

Application Notes: 6-phenyl-1H-pyrimidine-2,4-dithione in High-Throughput Screening

Introduction

6-phenyl-1H-pyrimidine-2,4-dithione is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The structural motif of a phenyl group attached to a pyrimidine-dithione core suggests its potential as a modulator of various biological targets. High-throughput screening (HTS) of compound libraries containing such scaffolds is a crucial step in the early phase of drug discovery to identify novel lead compounds.

These application notes provide a framework for the utilization of this compound in HTS campaigns, focusing on its evaluation as a potential enzyme inhibitor and an anticancer agent. The protocols described are based on established methodologies for similar classes of compounds.

Target-Based Screening: Enzyme Inhibition Assay

A common application for pyrimidine derivatives in HTS is the identification of enzyme inhibitors. For the purpose of these notes, we will consider a hypothetical protein kinase, "Kinase-X," as the target. Protein kinases are a well-established class of drug targets, particularly in oncology.

Experimental Protocol: Kinase-X Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound against Kinase-X.

1. Materials and Reagents:

-

This compound

-

Recombinant Human Kinase-X

-

Fluorescently labeled peptide substrate

-

Adenosine triphosphate (ATP)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop Solution (e.g., 100 mM EDTA)

-

384-well black microplates

-

Multimode microplate reader with fluorescence detection capabilities

2. Assay Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations for the assay.

-

Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of a 384-well microplate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).

-

Enzyme and Substrate Addition: Prepare a master mix of Kinase-X and the fluorescently labeled peptide substrate in the assay buffer. Add this mix to all wells of the assay plate.

-

Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final volume in each well should be between 10-20 µL.

-